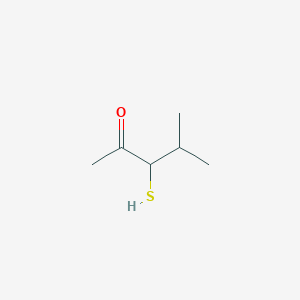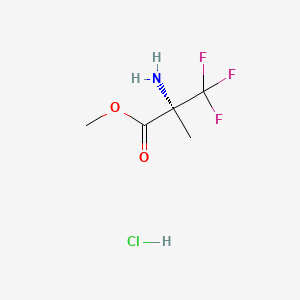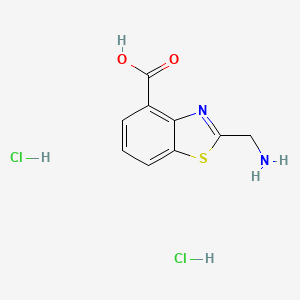
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride is a chemical compound with a unique structure that includes both an aminomethyl group and a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride typically involves the reaction of 2-aminomethylbenzothiazole with a carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to form the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds.
科学的研究の応用
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid derivatives
Uniqueness
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C9H10Cl2N2O2S |
|---|---|
分子量 |
281.16 g/mol |
IUPAC名 |
2-(aminomethyl)-1,3-benzothiazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H8N2O2S.2ClH/c10-4-7-11-8-5(9(12)13)2-1-3-6(8)14-7;;/h1-3H,4,10H2,(H,12,13);2*1H |
InChIキー |
NXRJANLJDDWCMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)SC(=N2)CN)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


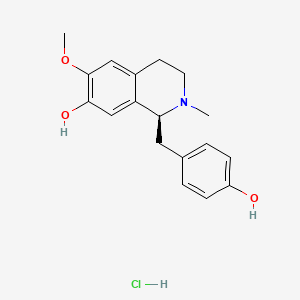
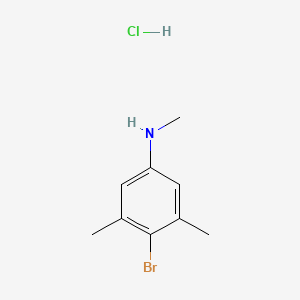

![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
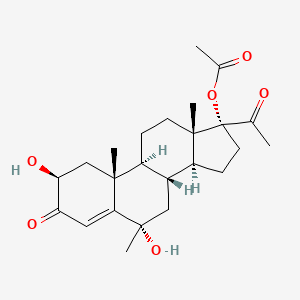

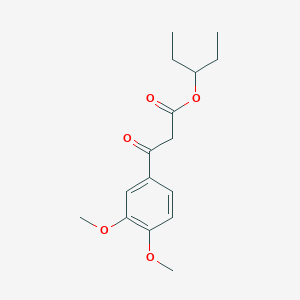

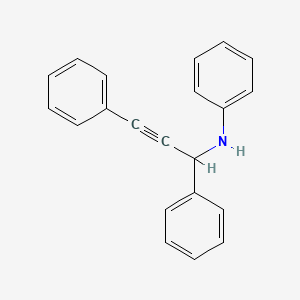
![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)


